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Compound of Interest

Compound Name: Calcium crimson

Cat. No.: B163299

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectral properties of Calcium
Crimson, a fluorescent indicator used for the detection of intracellular calcium. The document
details its photophysical characteristics, provides comprehensive experimental protocols for its
use, and illustrates key concepts and workflows through diagrams compliant with specified
visualization standards.

Core Spectral and Photophysical Properties

Calcium Crimson is a visible light-excitable fluorescent dye used to measure intracellular
calcium concentrations. Derived from Texas Red, it is a single-wavelength indicator that
exhibits a significant increase in fluorescence emission intensity upon binding to Caz* with
minimal wavelength shift[1]. Its long excitation wavelength makes it particularly advantageous
for use in biological systems prone to high levels of autofluorescence[1]. A noted characteristic
is its higher photostability compared to indicators like fluo-3[2][3].

Quantitative Spectral Data

The key spectral and binding properties of Calcium Crimson in its calcium-bound state are
summarized below. It is important to note that while extensive data exists for its spectral profile
and calcium affinity, specific values for the molar extinction coefficient and quantum yield are
not consistently reported in publicly available literature.
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Property Value Notes

In the calcium-bound state[1]

Excitation Maximum (Aex) ~586 - 590 nm 4]

Emission Maximum (Aem) ~606 - 615 nm In the calcium-bound state[1].

Caz* Dissociation Constant 185 nM A measure of the indicator's
~ n

(Kd) affinity for calcium[1].

Molar Extinction Coefficient (g) Data not readily available

Quantum Yield (P) Data not readily available

Experimental Protocols

The following sections provide detailed methodologies for the effective use of Calcium
Crimson in a laboratory setting. The most common form for cell loading is the acetoxymethyl
(AM) ester, Calcium Crimson™ AM, which is cell-permeant[2][3].

Cell Loading with Calcium Crimson™ AM

This protocol describes the general procedure for loading cells with the AM ester form of
Calcium Crimson. Optimization may be required depending on the specific cell type.

Materials:

e Calcium Crimson™ AM (stored at -20°C, desiccated, protected from light)
» High-quality, anhydrous Dimethylsulfoxide (DMSO)

e Pluronic® F-127 (optional, to aid dispersion)

» Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with calcium and
magnesium

» Probenecid (optional, to inhibit dye extrusion)

Procedure:
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» Prepare Stock Solutions:

o Allow the vial of Calcium Crimson™ AM to equilibrate to room temperature before
opening.

o Prepare a stock solution of 1-5 mM Calcium Crimson™ AM in anhydrous DMSO. Mix
thoroughly until fully dissolved.

o (Optional) Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.
e Prepare Loading Solution:

o On the day of the experiment, dilute the Calcium Crimson™ AM stock solution into a
physiological buffer to a final working concentration of 1-10 uM. The optimal concentration
must be determined empirically for each cell type.

o (Optional) To aid in dye solubilization and prevent precipitation, first mix the Calcium
Crimson™ AM stock solution with an equal volume of the 20% Pluronic® F-127 stock
solution before diluting in the buffer.

o (Optional) To reduce leakage of the de-esterified dye from the cells, the loading buffer can
be supplemented with 1-2.5 mM Probenecid.

e Cell Loading:
o Remove the culture medium from the adherent cells.
o Wash the cells once with the physiological buffer.

o Add the loading solution to the cells and incubate for 15-60 minutes. Incubation is typically
performed at 37°C, but some cell types show reduced dye compartmentalization when
loaded at room temperature[5].

e Washing and De-esterification:

o After incubation, gently aspirate the loading solution and wash the cells two to three times
with fresh, warm physiological buffer to remove extracellular dye.
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o Add fresh buffer (containing Probenecid, if used) and incubate for an additional 30
minutes. This allows intracellular esterases to fully cleave the AM ester group, trapping the
active, calcium-sensitive form of the dye within the cytosol.

e Imaging:

o The cells are now ready for fluorescence imaging. Excite the cells near the excitation
maximum (~590 nm) and collect the emission centered around the emission maximum
(~615 nm).

In Situ Calibration of Intracellular Calcium Concentration

To convert fluorescence intensity measurements into absolute intracellular calcium
concentrations, an in situ calibration is necessary to determine the minimum (Fmin) and
maximum (Fmax) fluorescence signals.

Materials:

o Calcium-free calibration buffer (containing EGTA)

e High-calcium calibration buffer (saturating concentration of Ca?*)
e Calcium ionophore (e.g., lonomycin or 4-bromo A-23187)
Procedure:

e Baseline Measurement:

o After loading and de-esterification, measure the resting fluorescence intensity (F) of the
cells in physiological buffer.

e Maximum Fluorescence (Fmax) Determination:

o Treat the cells with a calcium ionophore (e.g., 5-10 uM lonomycin) in the presence of a
high-calcium buffer. This will equilibrate the intracellular and extracellular Caz*
concentrations, saturating the indicator.

o Record the steady-state maximum fluorescence intensity (Fmax).

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Minimum Fluorescence (Fmin) Determination:

o Following the Fmax measurement, perfuse the cells with a calcium-free buffer containing
EGTA and the calcium ionophore. This will chelate all available calcium, forcing the
indicator into its unbound state.

o Record the steady-state minimum fluorescence intensity (Fmin).
e Calculating [Ca?*]i:

o The intracellular calcium concentration ([Ca2*]i) can then be calculated using the
Grynkiewicz equation: [Ca?*]i = Kd * [(F - Fmin) / (Fmax - F)]

o Where Kd is the dissociation constant of Calcium Crimson (~185 nM).

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to the use of Calcium Crimson as a
calcium indicator.
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Caption: Mechanism of Calcium Crimson AM loading and activation within a cell.
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Start: Adherent Cells
in Culture

1. Prepare 1-5 mM
AM Ester Stock in DMSO

2. Dilute to 1-10 uM
in Buffer

3. Incubate Cells with
Dye Solution (15-60 min)

4, Wash to Remove
Extracellular Dye

5. Incubate in Fresh Buffer
(30 min) for De-esterification

6. Perform Fluorescence Imaging
(Ex: ~590 nm, Em: ~615 nm)

7. Analyze Fluorescence
Intensity Changes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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